セフテラム

概要

説明

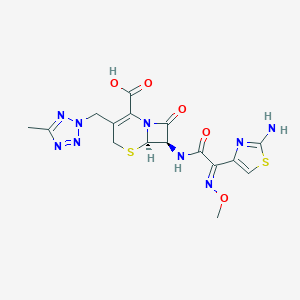

セフテラムは、第3世代セファロスポリン系抗生物質です。幅広い抗菌活性を持ち、さまざまな細菌感染症の治療に用いられます。 セフテラムは、グラム陽性菌とグラム陰性菌の両方に特に有効であり、細菌感染症との闘いにおいて貴重なツールとなっています .

科学的研究の応用

Cefteram has several scientific research applications:

Chemistry: Used in the study of cephalosporin antibiotics and their synthesis.

Biology: Used to study bacterial resistance and the effectiveness of antibiotics.

Medicine: Used to treat bacterial infections, particularly respiratory and urinary tract infections.

Industry: Used in the production of antibiotics and related pharmaceuticals.

準備方法

合成経路と反応条件

セフテラムの合成には、いくつかの段階が含まれます。

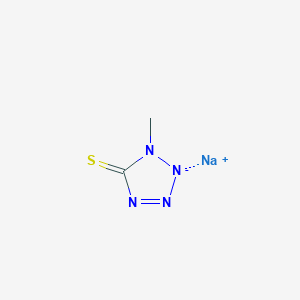

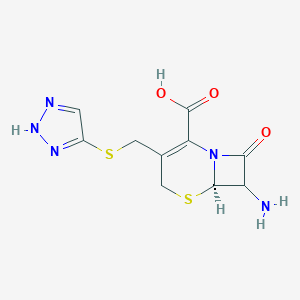

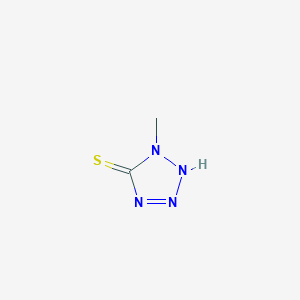

7-アミノセファロスポラン酸 (7-ACA) とメチル置換テトラゾールの反応: この反応により、中間体が生成されます。

ジアゾジフェニルメタンによる保護: この段階では、中間体が保護されます。

チアゾールカルボン酸によるアミド形成: この段階では、アミド結合が形成されます。

トリフルオロ酢酸による脱保護: この最後の段階で、セフテラムが得られます.

工業生産方法

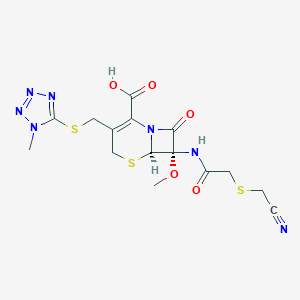

セフテラムのプレドラックであるセフテラムピボキシルは、工業的に製造されます。原料として7-ACAと5-メチルテトラゾールを使用し、硫酸中で反応させます .

化学反応の分析

セフテラムは、次のようなさまざまな化学反応を起こします。

酸化と還元: これらの反応では、電子の獲得または損失が起こります。

置換: この反応では、1つの原子または原子団が別の原子または原子団と置き換えられます。

一般的な試薬と条件: セフテラムの合成と反応には、硫酸やトリフルオロ酢酸などの試薬が一般的に用いられます.

主要な生成物: これらの反応で生成される主な生成物は、セフテラム自身です.

科学研究への応用

セフテラムは、科学研究にいくつかの応用があります。

化学: セファロスポリン系抗生物質とその合成に関する研究に用いられます。

生物学: 細菌の耐性や抗生物質の有効性に関する研究に用いられます。

作用機序

セフテラムは、細菌の細胞壁の合成を阻害することによって作用します。細菌細胞膜のペニシリン結合タンパク質(PBP)に結合し、細胞壁の合成と細胞分裂に関与しています。 この阻害により、細胞壁が弱くなり、最終的に細菌細胞が死滅します .

類似の化合物との比較

セフテラムは、セフトリアキソンやセフォチアムなどの他の第3世代セファロスポリンと類似しています。 セフテラムは、幅広い抗菌活性と、グラム陽性菌とグラム陰性菌の両方に有効であるという点で独特です . 類似の化合物には、以下のようなものがあります。

セフトリアキソン: 長い半減期と髄膜への高い透過性で知られています.

セフォチアム: 細胞壁合成の阻害による殺菌作用で知られています.

セフテラムのユニークな特性は、さまざまな細菌感染症の治療において貴重な抗生物質となっています。

類似化合物との比較

Cefteram is similar to other third-generation cephalosporins, such as ceftriaxone and cefotiam. cefteram is unique in its broad-spectrum activity and its effectiveness against both Gram-positive and Gram-negative bacteria . Similar compounds include:

Ceftriaxone: Known for its long half-life and high penetration into the meninges.

Cefotiam: Known for its bactericidal activity resulting from the inhibition of cell wall synthesis.

Cefteram’s unique properties make it a valuable antibiotic in the treatment of various bacterial infections.

特性

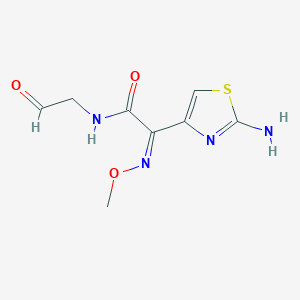

IUPAC Name |

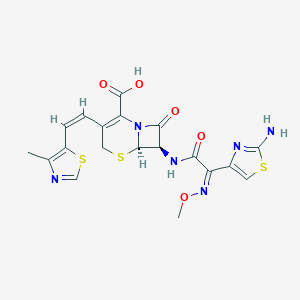

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPUSVIQHBDITA-RKYNPMAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-58-8 | |

| Record name | Cefteram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefteram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTERAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CQ4Q3N63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

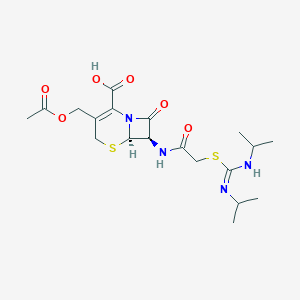

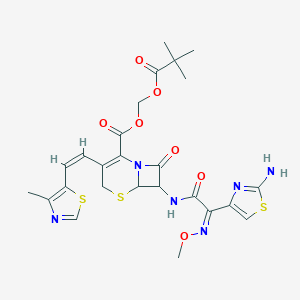

Feasible Synthetic Routes

Q1: How does Cefteram exert its antibacterial activity?

A: Cefteram, the active metabolite of Cefteram pivoxil, is a beta-lactam antibiotic. Like other beta-lactams, it targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] By binding to these PBPs, Cefteram disrupts the cross-linking of peptidoglycans, leading to bacterial cell death.

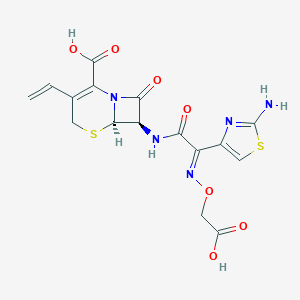

Q2: What is the chemical structure of Cefteram?

A: Cefteram is a cephalosporin antibiotic with a 7-aminothiazolyl group. Its chemical structure includes a beta-lactam ring attached to a dihydrothiazine ring. A key structural feature is the 3-(1,2,3-triazol-1-yl)methyl group at position 3 of the cephem nucleus. []

Q3: What is the molecular formula and weight of Cefteram?

A: The molecular formula of Cefteram is C18H17N9O5S2, and its molecular weight is 487.5 g/mol. []

Q4: Are there any specific structural features of Cefteram that contribute to its stability against beta-lactamases?

A: Yes, the presence of the 7-aminothiazolyl group and the 3-(1,2,3-triazol-1-yl)methyl substituent in Cefteram's structure contribute to its enhanced stability against hydrolysis by various beta-lactamases. [, ]

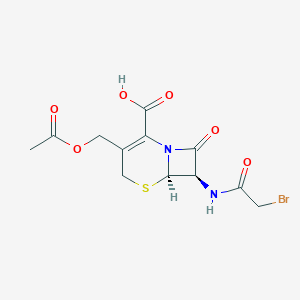

Q5: What is Cefteram pivoxil, and how is it related to Cefteram?

A: Cefteram pivoxil is a prodrug of Cefteram. It is an ester that is hydrolyzed in the body to release the active Cefteram. [, , ] This prodrug strategy is employed to improve the oral bioavailability of Cefteram.

Q6: How is Cefteram pivoxil absorbed and metabolized in the body?

A: Following oral administration, Cefteram pivoxil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to Cefteram by esterases in the intestinal wall and other tissues. [, ] Food intake can influence the bioavailability of Cefteram pivoxil. [, ]

Q7: How is Cefteram excreted?

A: Cefteram is primarily excreted unchanged in the urine. [, ] The urinary recovery rate of Cefteram can be influenced by factors such as food intake and co-administration of certain drugs. [, , ]

Q8: Are there known mechanisms of bacterial resistance to Cefteram?

A: While Cefteram shows good stability against many beta-lactamases, resistance can still develop. Mechanisms of resistance may include modification of target PBPs, reduced permeability of bacterial cell walls, and efflux pumps that remove the antibiotic from the bacterial cell. [, , ]

Q9: Is there cross-resistance between Cefteram and other beta-lactam antibiotics?

A: Cross-resistance between Cefteram and other beta-lactams is possible, particularly if the resistance mechanism involves modification of common target PBPs or efflux pumps that can transport multiple beta-lactam antibiotics. [, ]

Q10: Has the efficacy of Cefteram been evaluated in clinical trials?

A: Yes, clinical trials have been conducted to assess the efficacy and safety of Cefteram in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , , , ] Results from these trials indicate that Cefteram is generally effective and well-tolerated for these indications.

Q11: What analytical methods are commonly used to determine Cefteram concentrations in biological fluids?

A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cefteram in biological matrices such as plasma and serum. [, , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for Cefteram analysis. []

Q12: How is the quality of Cefteram pivoxil drug products ensured?

A: Quality control measures for Cefteram pivoxil tablets and other formulations typically involve assessing parameters such as content uniformity, dissolution rate, and the presence of related substances or impurities. [, , ] HPLC plays a crucial role in these quality control assessments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)